6-Cyanopyridine-2-sulfonyl fluoride
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Overview
Description
6-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is characterized by the presence of a cyanopyridine ring substituted with a sulfonyl fluoride group
Mechanism of Action
Target of Action
It’s known that sulfonyl fluorides can act as electrophiles, reacting with nucleophilic amino acid residues in proteins
Mode of Action
Sulfonyl fluorides, in general, are known to form covalent bonds with their targets, leading to potential changes in the target’s function .
Biochemical Pathways
The compound’s potential to react with proteins suggests it could influence a variety of biochemical pathways depending on the proteins it interacts with .
Result of Action
Given its potential to form covalent bonds with proteins, it could potentially alter protein function, leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Cyanopyridine-2-sulfonyl fluoride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanopyridine-2-sulfonyl fluoride typically involves organic chemical synthesis techniques. One common method includes the reaction of cyanopyridine with sulfonyl fluoride compounds under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyanopyridine-2-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, while oxidation reactions can produce sulfonyl derivatives.
Scientific Research Applications
6-Cyanopyridine-2-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Cyanopyridine-2-sulfonyl fluoride include other fluorinated pyridines and sulfonyl fluoride derivatives. Examples include:
- 2-Fluoropyridine
- 4-Fluoropyridine
- Pyridine-2-sulfonyl fluoride
Uniqueness
This compound is unique due to the presence of both a cyanopyridine ring and a sulfonyl fluoride group. This combination imparts distinct chemical properties, such as enhanced reactivity and specificity in enzyme inhibition, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-cyanopyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-1-2-5(4-8)9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOMDPMYIPZNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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